N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide
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Overview
Description
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide is a compound that belongs to the class of oxalamides, which are known for their diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide typically involves the reaction of furan derivatives with oxalyl chloride and aniline derivatives. The process can be summarized in the following steps:
Formation of the Furan Derivative: The furan ring is synthesized through the cyclization of appropriate precursors, such as furfural or hydroxymethylfurfural.
Reaction with Oxalyl Chloride: The furan derivative is then reacted with oxalyl chloride to form an intermediate compound.
Coupling with Aniline Derivative: The intermediate is coupled with an aniline derivative under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted oxalamides.
Scientific Research Applications
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Furan-2,5-dicarboxylic acid: A derivative of furan with applications in polymer chemistry.
Dihydrofuran derivatives: Reduced forms of furan with various biological activities.
Substituted oxalamides: Compounds with diverse chemical properties and applications.
Uniqueness
N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-phenyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-13(11-7-9-21-10-11)6-8-16-14(19)15(20)17-12-4-2-1-3-5-12/h1-5,7,9-10,13,18H,6,8H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRKIOSFSPYUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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